molecular formula C22H18NOPS B12875659 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- CAS No. 76621-59-5

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-

Katalognummer: B12875659
CAS-Nummer: 76621-59-5
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: BQOGAPKQAIRAQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that contains an oxazole ring with a thione group and a triphenylphosphoranylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-methyl-4-triphenylphosphoranylidene precursor with a suitable thione source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiol-containing compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- may be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties. Its unique chemical structure makes it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazolethione derivatives and triphenylphosphoranylidene-substituted molecules. Examples include:

  • 5(4H)-Oxazolethione, 2-methyl-4-(diphenylphosphoranylidene)-
  • 5(4H)-Oxazolethione, 2-ethyl-4-(triphenylphosphoranylidene)-

Uniqueness

The uniqueness of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- lies in its specific combination of an oxazole ring, thione group, and triphenylphosphoranylidene substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

76621-59-5

Molekularformel

C22H18NOPS

Molekulargewicht

375.4 g/mol

IUPAC-Name

2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione

InChI

InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI-Schlüssel

BQOGAPKQAIRAQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.